molecular formula C16H24F6N2O B6127688 1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

Cat. No.: B6127688
M. Wt: 374.36 g/mol
InChI Key: MNOWNTLYHUOZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two cyclohexyl groups and a hexafluoropropyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can be synthesized through the reaction of cyclohexylamine with 1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate. The reaction typically occurs under mild conditions, with the reactants being mixed in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is through the inhibition of soluble epoxide hydrolase (sEH). The compound binds to the active site of sEH, preventing the enzyme from catalyzing the hydrolysis of epoxides to diols. This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. The molecular targets and pathways involved include the sEH enzyme and the downstream signaling pathways regulated by EETs .

Properties

IUPAC Name

1,1-dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F6N2O/c17-15(18,19)13(16(20,21)22)23-14(25)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWNTLYHUOZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.